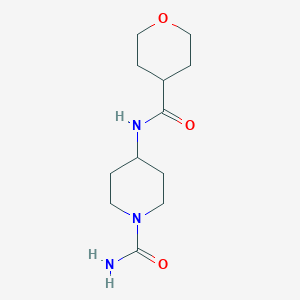

4-(oxane-4-amido)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Oxane-4-carbonylamino)piperidine-1-carboxamide is a chemical compound with the following structural formula: . It consists of a piperidine ring (a six-membered heterocycle containing one nitrogen atom and five carbon atoms) with an oxane (tetrahydro-2H-pyran) group attached to the nitrogen atom and a carbonyl group (C=O) at the 4-position of the piperidine ring .

Molecular Structure Analysis

The molecular weight of 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide is approximately 255.32 g/mol . Its IUPAC name is 4-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxamide . The compound’s structure includes a piperidine ring fused with an oxane moiety, resulting in a unique arrangement of atoms .

Chemical Reactions Analysis

While specific reactions for this compound were not directly retrieved, it is crucial to explore potential transformations, such as hydrogenation of the carbonyl group, cyclization reactions, and annulation processes. These reactions can lead to the formation of various piperidine derivatives .

Physical and Chemical Properties Analysis

Wirkmechanismus

Target of Action

The primary target of 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide is DNA Gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria and is the target of many antibiotics .

Mode of Action

4-(Oxane-4-carbonylamino)piperidine-1-carboxamide interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication. As a result, the bacterial cell cannot replicate its DNA and thus cannot divide and proliferate .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the unwinding of the DNA helix, a necessary step for DNA replication . This disruption in the replication process leads to cell death, thereby exerting its antibacterial effect .

Result of Action

The result of the action of 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide is the inhibition of bacterial growth. By preventing DNA replication through the inhibition of DNA gyrase, the compound causes bacterial cell death, thereby stopping the infection .

Biochemische Analyse

Biochemical Properties

Piperidine derivatives have been found to exhibit a variety of biological activities, including antiviral properties . For instance, piperidine-4-carboxamide compounds have shown inhibitory activity against human coronaviruses

Cellular Effects

Related piperidine-4-carboxamide compounds have shown antiviral activity in various cell lines, including Vero and MK2 cells . The compound’s influence on cell function, cell signaling pathways, gene expression, and cellular metabolism remains to be explored.

Molecular Mechanism

Piperidine derivatives have been found to inhibit Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival

Metabolic Pathways

The metabolic pathways involving 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide are not well-characterized. Piperidine derivatives are known to undergo metabolism involving cytochrome P450 enzymes . The specific enzymes or cofactors that 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide interacts with, and its effects on metabolic flux or metabolite levels, remain to be identified.

Eigenschaften

IUPAC Name |

4-(oxane-4-carbonylamino)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c13-12(17)15-5-1-10(2-6-15)14-11(16)9-3-7-18-8-4-9/h9-10H,1-8H2,(H2,13,17)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIWPBCRNRJOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2CCOCC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2909397.png)

![6-Methyl-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2909404.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2909406.png)

![4-(4-ethoxyphenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2909409.png)

![3-amino-N-(5-chloro-2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2909412.png)

![1-{[3,5-Bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B2909413.png)

![4-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2909414.png)

![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2909417.png)

![4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2909419.png)